molecular formula C26H28N4O5 B11184289 6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11184289
M. Wt: 476.5 g/mol
InChI Key: FZZRIOTUXCDNOU-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with methoxy and methyl groups. It has garnered interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common synthetic route starts with the cyclization of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-sulfydryl-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide. This intermediate is then reacted with various substituted benzyl chlorides to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C26H28N4O5/c1-14-27-26-28-19-10-16(15-6-8-18(32-2)9-7-15)11-20(31)23(19)24(30(26)29-14)17-12-21(33-3)25(35-5)22(13-17)34-4/h6-9,12-13,16,24H,10-11H2,1-5H3,(H,27,28,29)

InChI Key

FZZRIOTUXCDNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC2=N1)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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